molecular formula C11H15FO4 B13518454 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13518454
M. Wt: 230.23 g/mol
InChI Key: TWNKONLJOMZHHX-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of Functional Groups: The ethoxycarbonyl and fluorine groups are introduced through subsequent reactions. For instance, the ethoxycarbonyl group can be added via esterification, while the fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Continuous flow chemistry might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Oxidation/Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction.

Major Products

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Hydrolysis: The corresponding carboxylic acid.

    Oxidation/Reduction: Compounds with altered oxidation states or functional groups.

Scientific Research Applications

2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or cellular processes.

    Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals or intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    6-Fluorospiro[3.3]heptane-2-carboxylic acid: Lacks the ethoxycarbonyl group, affecting its solubility and chemical behavior.

Uniqueness

2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the combination of the spirocyclic core, the ethoxycarbonyl group, and the fluorine atom. This combination imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H15FO4

Molecular Weight

230.23 g/mol

IUPAC Name

2-ethoxycarbonyl-6-fluorospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C11H15FO4/c1-2-16-9(15)11(8(13)14)5-10(6-11)3-7(12)4-10/h7H,2-6H2,1H3,(H,13,14)

InChI Key

TWNKONLJOMZHHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)F)C(=O)O

Origin of Product

United States

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